Physicochemical Characterization and Solubility Profiling of (R)-1-Boc-3-Ethynylpyrrolidine: A Technical Guide for Drug Development
Physicochemical Characterization and Solubility Profiling of (R)-1-Boc-3-Ethynylpyrrolidine: A Technical Guide for Drug Development
Executive Summary
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently rely on robust chiral building blocks to construct highly specific pharmacophores. (R)-1-Boc-3-Ethynylpyrrolidine represents a premier bioorthogonal scaffold. The pyrrolidine ring provides a conformationally restricted amine core, the tert-butyloxycarbonyl (Boc) group ensures stability and lipophilicity during intermediate synthesis, and the terminal alkyne serves as an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. Understanding its physicochemical boundaries is not just a matter of compliance—it is the mechanistic foundation for optimizing reaction kinetics, purification, and downstream biological assays.
Core Physicochemical Properties
The intrinsic properties of (R)-1-Boc-3-Ethynylpyrrolidine dictate its behavior in both organic synthesis and biological evaluation. The table below synthesizes its core metrics alongside the causality of their impact on drug design.
| Property | Value | Mechanistic Relevance in Drug Design |
| CAS Number | 785051-41-4 | Uniquely identifies the (R)-enantiomer, critical for stereospecific target binding[2]. |
| Molecular Formula | C11H17NO2 | Establishes the baseline atomic composition[3]. |
| Molecular Weight | 195.26 g/mol | Low MW ensures that post-click derivatives remain within Lipinski’s Rule of 5[3]. |
| Boiling Point | ~249.2 °C (at 760 mmHg) | Indicates moderate volatility; requires controlled vacuum during solvent evaporation to prevent product loss[4]. |
| Density | ~1.04 g/cm³ | Essential for accurate volumetric dosing in automated parallel synthesis[5]. |
| Flash Point | ~104.5 °C | Dictates safe handling; combustible but not highly flammable under standard laboratory conditions[4]. |
| LogP (Predicted) | 1.96 | Optimal lipophilicity for organic phase partitioning; ensures high recovery in liquid-liquid extractions[3]. |
| Topological Polar Surface Area | 29.54 Ų | Excellent passive permeability profile; highly suitable for CNS-targeted library design[3]. |
Solubility Profile & Thermodynamic Behavior
The solubility profile of (R)-1-Boc-3-Ethynylpyrrolidine is governed by the hydrophobic dominance of the Boc protecting group and the non-polar nature of the terminal alkyne.
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Organic Solvation: The molecule is highly soluble (>50 mg/mL) in aprotic and polar organic solvents, including Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).
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Causality: The lack of strong hydrogen bond donors (the amine is protected as a carbamate) allows it to freely integrate into organic matrices without forming restrictive intermolecular hydrogen-bonded networks.
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Aqueous Solvation: It exhibits poor aqueous solubility (estimated Log S ≈ -1.84, ~2.6 mg/mL)[6].
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Causality: The bulky, lipophilic tert-butyl group creates a significant cavity formation energy penalty in water, driving the molecule out of the aqueous phase.
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Experimental Methodology: Self-Validating Thermodynamic Solubility Workflow
To accurately determine the solubility limits for assay development, kinetic dissolution methods are insufficient. The following self-validating thermodynamic shake-flask protocol ensures absolute accuracy.
Fig 1. Self-validating thermodynamic shake-flask solubility workflow.
Step-by-Step Protocol:
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Preparation: Add an excess of (R)-1-Boc-3-Ethynylpyrrolidine (approx. 15 mg) to 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4) in a sealed glass vial.
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Equilibration: Agitate the suspension at 300 rpm for 48 hours at a highly controlled 25.0 ± 0.1 °C.
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Expert Insight (Causality): A 48-hour window is mandatory. The lipophilic Boc group causes slow wetting and dissolution kinetics. Shorter timeframes yield false-low kinetic solubility values rather than true thermodynamic endpoints.
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Self-Validation Step: Run a parallel vial containing a known standard (e.g., hydrocortisone) to validate the equilibration time and temperature stability of the orbital shaker. If the standard deviates from literature values, the system must be recalibrated.
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Phase Separation: Centrifuge the equilibrated samples at 15,000 x g for 15 minutes.
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Expert Insight (Causality): Standard filtration (e.g., 0.45 µm PTFE) can lead to non-specific binding of the lipophilic compound to the filter membrane, artificially lowering the measured concentration. Ultracentrifugation cleanly pellets undissolved material without surface-area losses.
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Quantification: Dilute the supernatant in mobile phase (e.g., 50:50 Acetonitrile:Water) and quantify via HPLC-UV at 210 nm or LC-MS, referencing a highly linear calibration curve (R² > 0.999) prepared in DMSO.
Downstream Application: CuAAC Click Chemistry Integration
The terminal alkyne of (R)-1-Boc-3-Ethynylpyrrolidine is primarily leveraged for synthesizing 1,2,3-triazole linkages via CuAAC. This reaction is highly stereospecific and bioorthogonal.
Fig 2. CuAAC Click Chemistry Conjugation Workflow for (R)-1-Boc-3-Ethynylpyrrolidine.
Mechanistic Protocol:
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Solvent Selection: Dissolve the alkyne and the target azide in a 1:1 mixture of tert-butanol and water.
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Causality: This specific solvent system provides optimal solvation for the lipophilic Boc-pyrrolidine while maintaining the aqueous environment necessary for the catalytic cycle.
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Catalyst Generation: Add Copper(II) sulfate (10 mol%) followed by Sodium Ascorbate (20 mol%).
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Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the active Cu(I) species in situ, preventing oxidative homocoupling of the alkyne (Glaser coupling).
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Deprotection: Following triazole formation and purification, the Boc group is cleaved using 20-50% Trifluoroacetic Acid (TFA) in DCM.
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Causality: The acid-labile carbamate bond breaks down into isobutylene and carbon dioxide, leaving the free secondary amine ready for subsequent functionalization or biological screening.
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Storage, Handling, and Stability
To maintain the integrity of the terminal alkyne and the Boc protecting group, (R)-1-Boc-3-Ethynylpyrrolidine must be stored at 2-8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[7]. Exposure to strong acids must be strictly avoided until intentional deprotection is required, as premature Boc cleavage will result in unwanted polymerization or degradation.
References
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DempoChem. "tert-Butyl 3-hydrazinylpyrrolidine-1-carboxylate - DempoChem: CAS 1205557-00-1". Available at:1[1]
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TCI Chemical Trading. "(R)-1-Boc-3-ethynylpyrrolidine|CAS 785051-41-4". Available at: 2[2]
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AS-1. "83-5635-68 (R)-1-Boc-3-ethynylpyrrolidine 0.25g CAS No:785051-41-4". Available at: 7[7]
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GuideChem. "130418-90-5 1-Pyrrolidinecarboxylic acid, 2-ethynyl-, 1,1-dimethylethyl ester, (2R)". Available at: 3[3]
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GuideChem. "130418-90-5 1-Pyrrolidinecarboxylic acid, 2-ethynyl-, 1,1-dimethylethyl ester, (2R) Density". Available at: 5[5]
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GuideChem. "130418-90-5 1-Pyrrolidinecarboxylic acid, 2-ethynyl-, 1,1-dimethylethyl ester, (2R) Boiling Point". Available at: 4[4]
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Ambeed. "287193-00-4 | 1-Boc-3-Ethynylpyrrolidine | Alkynyls". Available at:6[6]
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